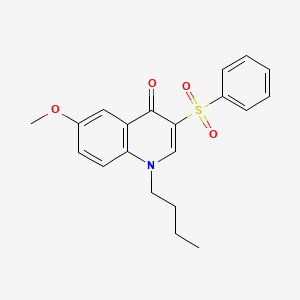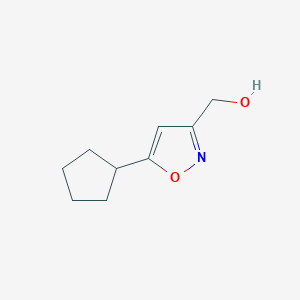
4-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
These compounds are novel derivatives designed and synthesized for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . They are part of an important first-line drug used in shortening TB therapy .
Synthesis Analysis
The compounds were designed and synthesized as part of a series . Unfortunately, the specific synthesis process for “4-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide” was not found.Chemical Reactions Analysis
The compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The specific chemical reactions involving “this compound” were not found.Applications De Recherche Scientifique
Bioisosteric Applications
4-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide has been investigated for its potential as a bioisostere in the development of 5-HT1F receptor agonists, which are relevant for treating conditions such as acute migraine. This compound was identified as part of a study exploring substituted furo[3,2-b]pyridines as novel bioisosteres for indole analogues. The research found that these compounds could achieve similar receptor affinity and improved selectivity compared to their indole counterparts, highlighting their potential in therapeutic applications (Mathes et al., 2004).
Structural Characterization and Chemical Properties
Another aspect of scientific research involving this compound focuses on its structural characterization and chemical properties. A study on a structurally similar compound, 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide, detailed its synthesis, characterization (including NMR, IR, MS, and X-ray crystallography), and crystallization properties. Such studies are crucial for understanding the compound's chemical behavior and potential applications in materials science and medicinal chemistry (Deng et al., 2013).
Neurological Research Applications
Research has also explored the use of fluorinated benzamides, including compounds similar to this compound, in neurological studies. For instance, a selective serotonin 1A (5-HT1A) molecular imaging probe based on a structurally related fluorinated benzamide was used in positron emission tomography (PET) studies to quantify 5-HT1A receptor densities in the brains of Alzheimer's disease patients. This highlights the compound's potential utility in neuroimaging and the study of neurodegenerative diseases (Kepe et al., 2006).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-fluoro-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c18-15-4-2-13(3-5-15)17(21)20-10-12-1-6-16(19-9-12)14-7-8-22-11-14/h1-9,11H,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEJYISYUZKONT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=CN=C(C=C2)C3=COC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Benzyl-8-(3,4-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2877294.png)
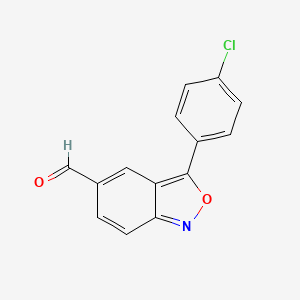
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2877298.png)



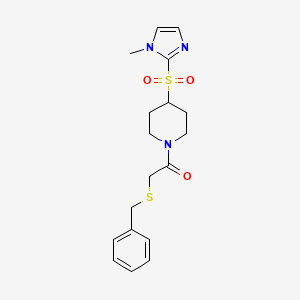
![Thieno[2,3-c]pyridine-4-boronic acid, pinacol ester](/img/structure/B2877307.png)
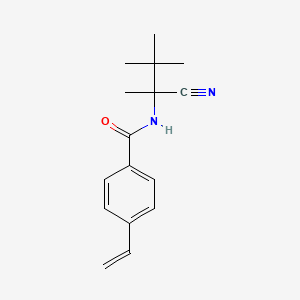
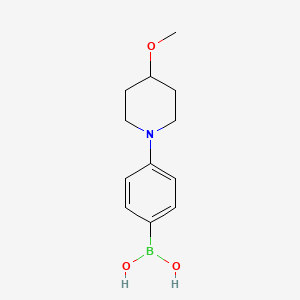
![2-(Benzylsulfanyl)-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2877311.png)
![2-(4-(ethylsulfonyl)phenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2877312.png)
